6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole
Description
Imidazo[2,1-b][1,3]thiazoles represent a critical class of nitrogen-containing heterocycles with diverse pharmacological activities, including antibacterial, antiviral, antitumoral, and anti-inflammatory properties . The scaffold’s versatility stems from its ability to accommodate various substituents, which modulate biological activity and physicochemical properties. This article compares the target compound with structurally related derivatives, emphasizing substituent effects on biological activity, synthesis, and physicochemical behavior.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFVNGYRIEWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of thiourea with α-hydroxy ketone, followed by cyclization. One common method starts with the preparation of the thione intermediate, which is then reacted with the appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
It appears the query is about the applications of the chemical compound "6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole." According to the search results, this compound is a specialty material with the molecular formula .
Unfortunately, the search results do not provide specific applications, comprehensive data tables, or case studies for "this compound" . The available information primarily focuses on its chemical properties, such as its molecular formula, molecular weight, and CAS number .
However, some search results discuss related compounds and their applications, which may provide some context:
- Imidazo[2,1-b]thiazole derivatives: Research indicates that imidazo[2,1-b]thiazole derivatives exhibit anticancer activity . One study synthesized novel imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates and assessed their carbonic anhydrase (CA) inhibition potential against different isoforms, suggesting their potential in targeting tumor-associated isoforms .
- Thiadiazole-imidazole derivatives: Thiadiazole-imidazole derivatives have a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antidepressant, antioxidant, and anti-leishmanial properties . Some synthesized thiadiazole-imidazole derivatives have demonstrated antitumor activity against liver carcinoma cell lines .
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . Additionally, the compound’s anticancer activity is thought to be mediated through its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Withdrawing vs. In contrast, the 3,4-dimethylphenyl group (electron-donating) in the target compound may favor hydrophobic interactions or alter metabolic stability.
- Functional Group Complexity : CITCO’s aldehyde oxime moiety enables direct receptor binding, a feature absent in the target compound . This highlights how appended functional groups expand therapeutic utility.
Physicochemical Properties
- Solubility : highlights solubility variations in tetrahydroimidazo[2,1-b]thiazoles, where aromatic substituents like phenyl groups reduce aqueous solubility compared to alkyl chains . The target compound’s 3,4-dimethylphenyl group likely confers moderate lipophilicity, impacting its formulation and bioavailability.
- Synthetic Accessibility : Catalyst-free and multicomponent syntheses () improve scalability for derivatives like the target compound, though substituent complexity (e.g., dichlorophenyl in ) may necessitate specialized conditions .
Biological Activity
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a fused ring system that contributes to its biological activity. Its molecular formula is , and it features a thiazole moiety that is known for diverse pharmacological actions.
1. Antitumor Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. A study found that compounds with similar structures showed IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxicity (Table 1) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | Multiple | < Doxorubicin |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the anticancer activity of these compounds . Additionally, structure-activity relationship (SAR) studies indicate that modifications in the thiazole and phenyl rings significantly influence their efficacy .
2. Anticonvulsant Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for anticonvulsant properties. One study reported that certain analogs exhibited protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), with effective doses correlating with structural modifications . The SAR analysis highlighted that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity.
3. Antimicrobial Activity
The antimicrobial potential of imidazo[2,1-b][1,3]thiazole derivatives has been investigated against various pathogens. Compounds have shown promising activity against bacteria and fungi, with some exhibiting MIC values in the low micromolar range . The incorporation of electron-withdrawing groups was found to improve antimicrobial potency significantly.
Study on Anticancer Activity
In a comprehensive study evaluating a series of thiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxic effects on cancer cell lines such as HT-29 and J774A.1 macrophages. The results indicated that compounds with specific substitutions had IC50 values comparable to established chemotherapeutics like doxorubicin . This reinforces the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer therapy.
Study on Anticonvulsant Activity
Another investigation focused on the anticonvulsant activity of thiazole derivatives revealed that specific structural modifications led to enhanced protection against seizures in rodent models. The study emphasized the importance of SAR in designing effective anticonvulsants based on the imidazo[2,1-b][1,3]thiazole framework .
Q & A
Q. What are the most efficient synthetic methodologies for preparing 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, and what factors optimize yield and purity?
Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives, including 6-aryl-substituted analogs, often employs Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅·MeSO₃H). This method achieves high yields (90–96%) due to improved electrophilic aromatic substitution kinetics and reduced side reactions. Key factors include:
- Reagent stoichiometry : A 1:1.2 molar ratio of substrate to acylating agent minimizes unreacted intermediates.
- Temperature control : Reactions at 80–90°C for 4–6 hours optimize cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) ensures purity.
Characterization via TLC (Rf = 0.5–0.7) and melting point analysis (e.g., 238–271°C for analogous compounds) confirms product identity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns. Thiazole C-S and imidazole C-N carbons appear at δ 120–140 ppm.
- X-ray crystallography : Resolves crystal packing (e.g., monoclinic P2₁/c space group) and intermolecular interactions (e.g., C–H···π bonds) .
- IR spectroscopy : Stretching vibrations for C=N (1650 cm⁻¹) and C-S (690 cm⁻¹) validate the heterocyclic core.
- HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) ensures reproducibility in biological assays .
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV for analogs) to predict electrophilic/nucleophilic sites.
- Molecular docking : Screens against targets like EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) using AutoDock Vina. Key interactions include hydrogen bonds with Lys48 or π-π stacking with Phe71 .
- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski’s rule compliance) for lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer activity?
Methodological Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to increase cytotoxicity (IC₅₀: 2.1–8.7 µM in MCF-7 cells).
- Hybrid analogs : Fuse with indole (e.g., compound 10h ) to improve tubulin polymerization inhibition (EC₅₀: 0.8 µM vs. 1.2 µM for parent compound) .
- Bioisosteric replacement : Replace thiazole with thiadiazole to enhance metabolic stability (t₁/₂: 6.5 hours in microsomes) .
Q. What experimental strategies address discrepancies in reported biological activities of imidazo[2,1-b]thiazole derivatives across studies?
Methodological Answer:
- Standardized assays : Use MTT or SRB protocols with matched cell lines (e.g., HepG2 vs. HEK293) to isolate tissue-specific effects.
- Dose-response validation : Test IC₅₀ values in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Q. How do solvent-free synthesis conditions impact the scalability and environmental footprint of producing this compound?
Methodological Answer:
- Atom economy : Solvent-free methods reduce waste (E-factor: 0.3 vs. 5.8 for traditional routes).
- Energy efficiency : Lower reaction temperatures (80°C vs. 120°C) decrease energy use by 40%.
- Green metrics : Process mass intensity (PMI) of 6.2 aligns with ACS Green Chemistry principles .
Q. What mechanistic insights explain the dual antibacterial and antitumor activities of this compound?
Methodological Answer:
Q. How can advanced chromatographic techniques resolve isomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15) to separate enantiomers (α = 1.12).
- UHPLC-MS/MS : Quantify trace isomers (<0.1%) with MRM transitions (m/z 315→212).
- Preparative SFC : Isolate diastereomers (99.5% ee) using supercritical CO₂/ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
